5-Methylidenecyclononan-1-one
Description
Significance of Medium-Ring Ketones in Organic Chemistry
Medium-ring ketones, which encompass rings with eight to eleven carbon atoms, are notable for their considerable conformational flexibility and inherent ring strain. nih.govfiveable.meacs.orglibretexts.org This strain arises from a combination of angle strain, torsional strain (from eclipsed hydrogen atoms), and transannular interactions (steric hindrance across the ring). nih.govacs.org These energetic factors influence their stability and reactivity, making them challenging yet valuable targets in organic synthesis. nih.govacs.orgdu.ac.in Their unique three-dimensional structures are often found in complex natural products with significant biological activity. nih.gov
The synthesis of medium-sized rings can be challenging due to unfavorable entropic factors in cyclization reactions. du.ac.inwikipedia.org However, various strategies, including ring expansion and intramolecular reactions, have been developed to access these frameworks. nih.govdu.ac.inwikipedia.org
General Principles and Reactivity of Exocyclic Alkenes
An exocyclic double bond is a key functional group that dictates the reactivity of molecules like 5-Methylidenecyclononan-1-one. nih.gov Unlike their endocyclic counterparts (where the double bond is entirely within the ring), exocyclic alkenes can exhibit different reactivity patterns. The reactivity of an alkene is primarily due to the presence of the electron-rich pi (π) bond, which is susceptible to attack by electrophiles.
Common reactions involving exocyclic alkenes include:
Electrophilic Addition: The double bond can react with various electrophiles. For instance, the addition of hydrogen halides (HX) or the process of hydration can occur.
Oxidation: Exocyclic alkenes can undergo oxidation reactions. For example, ozonolysis cleaves the double bond to form a ketone and formaldehyde. Epoxidation can also occur, forming a spirocyclic epoxide.
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a metal catalyst like palladium or platinum.
Cycloaddition Reactions: The exocyclic double bond can participate in cycloaddition reactions, such as [2+2] photocycloadditions, to form more complex polycyclic systems. nih.gov
The presence of the ketone group in this compound can influence the reactivity of the exocyclic alkene, and vice versa, through electronic effects.
Contextualization of this compound within the Cyclononanone (B1595960) Class
This compound is a specific isomer of methylidenecyclononanone. Its structure features a nine-membered carbon ring containing a ketone at position 1 and an exocyclic methylene (B1212753) group (=CH₂) at position 5. The placement of the methylene group relative to the carbonyl group is crucial for its chemical behavior, as it is not in conjugation with the ketone. This lack of conjugation means the electronic effects between the two functional groups are primarily inductive rather than resonance-based.
The synthesis of such a compound would likely involve the olefination of the corresponding diketone or a protected keto-aldehyde precursor. A common method for introducing an exocyclic methylene group is the Wittig reaction, which involves the reaction of a ketone with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). oregonstate.edu
Properties and Spectroscopic Data
While specific experimental data for this compound is not widely available in the literature, its properties can be predicted based on the well-established characteristics of similar medium-ring ketones and molecules containing exocyclic methylene groups.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| Appearance | Likely a colorless oil at room temperature |
| Boiling Point | Higher than non-polar analogues of similar molecular weight due to the polar carbonyl group |
| Solubility | Soluble in common organic solvents; sparingly soluble in water |
Interactive Data Table: Predicted Spectroscopic Data
The following table outlines the expected spectroscopic features for this compound, which are crucial for its identification and characterization.
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | - Exocyclic Methylene Protons (=CH₂): Two singlets or a narrow multiplet around δ 4.7-5.0 ppm. - Protons Alpha to Ketone (-CH₂-C=O): Multiplets around δ 2.2-2.5 ppm. - Other Ring Protons (-CH₂-): A complex series of multiplets in the region of δ 1.2-2.0 ppm due to the conformational flexibility of the nine-membered ring. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A peak in the downfield region, typically around δ 205-220 ppm. libretexts.orgbhu.ac.in - Exocyclic Alkene Carbons (=C and =CH₂): The quaternary carbon (=C) would appear around δ 140-150 ppm, and the methylene carbon (=CH₂) around δ 110-120 ppm. libretexts.orgorganicchemistrydata.org - Carbons Alpha to Ketone (-CH₂-C=O): Peaks in the range of δ 40-50 ppm. - Other Ring Carbons (-CH₂-): A series of peaks between δ 20-40 ppm. organicchemistrydata.org |
| Infrared (IR) Spectroscopy | - C=O Stretch: A strong absorption band around 1700-1715 cm⁻¹, characteristic of a ketone in a medium-sized ring. - C=C Stretch: A weaker absorption band around 1640-1660 cm⁻¹. - =C-H Stretch: An absorption band just above 3000 cm⁻¹ (typically ~3070 cm⁻¹). |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak at m/z = 152. - Fragmentation: Characteristic fragmentation patterns involving the loss of small neutral molecules like CO, C₂H₄, and cleavage adjacent to the carbonyl group. |
Research Findings
Specific research focused solely on this compound is limited. However, the broader body of research on the synthesis and reactivity of medium-ring ketones and exocyclic alkenes provides a solid framework for understanding this molecule.
Studies on the synthesis of medium-sized rings have highlighted various methodologies, including intramolecular condensation reactions like the Dieckmann and Thorpe-Ziegler reactions, as well as ring-closing metathesis. du.ac.in The introduction of the exocyclic methylene group is most commonly achieved via olefination reactions. The Wittig reaction is a prime example, offering a reliable route from a ketone to an alkene. oregonstate.edu The Horner-Wadsworth-Emmons reaction provides an alternative with potentially different stereochemical outcomes.
The conformational analysis of cyclononane (B1620106) and its derivatives reveals a complex landscape of multiple low-energy conformations. acs.org This flexibility would be a defining feature of this compound, influencing its reactivity and spectroscopic properties. Intramolecular reactions, such as photochemical cycloadditions, are also a significant area of study for unsaturated cyclic ketones, offering pathways to complex polycyclic structures. nih.gov
Structure
3D Structure
Properties
CAS No. |
87362-57-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
5-methylidenecyclononan-1-one |
InChI |
InChI=1S/C10H16O/c1-9-5-2-3-7-10(11)8-4-6-9/h1-8H2 |
InChI Key |
NUBNZGFXWKQTPR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCC(=O)CCC1 |
Origin of Product |
United States |
Systematic Nomenclature and Advanced Structural Characterization of 5 Methylidenecyclononan 1 One
IUPAC Nomenclature and Stereochemical Descriptors
The formal name of the compound, 5-Methylidenecyclononan-1-one, is derived according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgiupac.org The nomenclature can be deconstructed as follows:
"Cyclononan-" : This root indicates the presence of a nine-membered carbon ring.
"-one" : This suffix signifies the principal functional group, which is a ketone (C=O). Its position is assigned the locant "1". msu.edu
"5-Methylidene-" : This prefix describes a substituent group attached to the fifth carbon atom of the ring. The term "methylidene" specifically refers to a group connected to the parent structure by a double bond (=CH2). wikipedia.org
The numbering of the carbon atoms in the ring begins at the carbonyl carbon (position 1) and proceeds around the ring in the direction that gives the methylidene group the lowest possible locant, which in this case is 5.
For the parent molecule, this compound, there are no stereocenters, and the exocyclic double bond does not exhibit E/Z isomerism. Therefore, stereochemical descriptors such as (R/S) or (E/Z) are not applicable to the base structure. However, substituted derivatives could introduce chirality, necessitating the use of appropriate stereochemical descriptors. youtube.com
Isomeric Landscape of Cyclononanone (B1595960) Derivatives with Exocyclic Methylidene Groups
This compound is part of an isomeric set of cyclononanone derivatives that feature a single exocyclic methylidene group. The position of this group relative to the ketone defines the specific isomer. The distinct positional isomers are named based on the location of the methylidene group on the cyclononanone ring.
Assuming the ketone is at position 1, the possible isomers include:
2-Methylidenecyclononan-1-one
3-Methylidenecyclononan-1-one
4-Methylidenecyclononan-1-one
this compound
The position of the double bond significantly influences the chemical properties of the isomer. For instance, 2-Methylidenecyclononan-1-one is an α,β-unsaturated ketone, where the double bond is conjugated with the carbonyl group. This conjugation affects the electronic structure and reactivity of the molecule compared to non-conjugated isomers like this compound, where the double bond and ketone are electronically isolated.
Table 1: Positional Isomers of Methylidenecyclononan-1-one
| Isomer Name | Position of Methylidene Group | Notes |
|---|---|---|
| 2-Methylidenecyclononan-1-one | 2 | α,β-Unsaturated system (conjugated) |
| 3-Methylidenecyclononan-1-one | 3 | Non-conjugated |
| 4-Methylidenecyclononan-1-one | 4 | Non-conjugated |
| This compound | 5 | Non-conjugated |
Advanced Spectroscopic Methodologies for Structural Elucidation
The definitive structure of this compound is established through a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles (¹H, ¹³C)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. uobasrah.edu.iq
¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons:
Methylidene Protons (=CH₂): These two protons are chemically equivalent and would appear as a singlet in the olefinic region of the spectrum, typically around 4.7-5.0 ppm.
Protons Alpha to Carbonyl (–CH₂–C=O): The protons on the carbons adjacent to the ketone (C2 and C9) are deshielded and would resonate downfield compared to other ring protons, likely in the 2.2-2.5 ppm range. libretexts.org
Other Ring Protons (–CH₂–): The remaining twelve protons on the saturated part of the carbon ring would produce a complex series of overlapping signals in the aliphatic region, generally between 1.2 and 2.0 ppm. researchgate.net
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. libretexts.org For the symmetric this compound, a reduced number of signals would be expected compared to an asymmetric analogue. The key resonances include:
Carbonyl Carbon (C=O): This carbon is highly deshielded and appears far downfield, typically >200 ppm. pressbooks.pub
Olefinic Carbons (C=CH₂): The two sp²-hybridized carbons of the methylidene group would appear in the range of 100-150 ppm. libretexts.org
Ring Carbons (–CH₂–): The sp³-hybridized carbons of the ring will appear in the upfield region of the spectrum (20-50 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Hybridization |
|---|---|---|
| C=O | ~212 | sp² |
| =C(5)- | ~149 | sp² |
| =CH₂ | ~113 | sp² |
| Ring CH₂ | 20 - 45 | sp³ |
Data is predictive and based on computational models and typical values for similar functional groups. np-mrd.org
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. nist.gov For this compound, the key diagnostic peaks are:
A strong, sharp absorption band corresponding to the C=O (ketone) stretching vibration, expected around 1700-1715 cm⁻¹ for a large-ring ketone.
A medium-intensity absorption for the C=C (alkene) stretch, typically found near 1650 cm⁻¹.
Absorptions corresponding to sp² C-H stretching from the methylidene group, found just above 3000 cm⁻¹.
Absorptions for sp³ C-H stretching from the ring, found just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (alkene) | Stretch | ~3080 | Medium |
| C-H (alkane) | Stretch | 2850-2960 | Strong |
| C=O (ketone) | Stretch | ~1710 | Strong |
| C=C (alkene) | Stretch | ~1650 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. ub.edunih.gov The molecular formula for this compound is C₁₀H₁₆O. HRMS can distinguish the exact mass of this compound from other compounds that might have the same nominal mass but a different elemental composition. iaph.esnih.gov
The calculated exact mass for the [M+H]⁺ ion of C₁₀H₁₆O would be used to confirm the elemental formula with high confidence, a critical step in structure elucidation. csic.es
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide definitive data on:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the ketone and methylidene functionalities.
Conformation: The exact puckering and conformation of the nine-membered ring, which is often complex and can adopt multiple low-energy arrangements.
Intermolecular Interactions: How the molecules pack together in the crystal lattice.
While a public crystal structure for this specific compound was not identified in the search results, X-ray crystallography remains the gold standard for unambiguously confirming its solid-state molecular structure. nih.govmdpi.com
Reactivity Profiles and Mechanistic Investigations of 5 Methylidenecyclononan 1 One
Reactivity of the Ketone Carbonyl Group
The ketone functionality in 5-Methylidenecyclononan-1-one is a primary site for a variety of chemical transformations. Its reactivity is influenced by the steric environment of the nine-membered ring and the electronic effects of the conjugated exocyclic methylene (B1212753) group.
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. tjpr.org This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. tjpr.org The general mechanism involves the nucleophile adding to the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. pressbooks.pub
The reactivity of the carbonyl group can be influenced by both steric and electronic factors. The large, flexible nine-membered ring may present unique conformational isomers that could affect the accessibility of the carbonyl group to incoming nucleophiles.
Table 1: Examples of Nucleophilic Addition to this compound
| Nucleophile | Reagent Example | Potential Product |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 5-Methylidenecyclononan-1-ol |
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-5-methylidenecyclononan-1-ol |
| Cyanide | Hydrogen cyanide (HCN) | 1-Hydroxy-5-methylidenecyclononane-1-carbonitrile |
The protons on the carbons alpha to the carbonyl group (C2 and C9) are acidic and can be removed by a suitable base to form an enolate. rsc.org The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature. researchgate.net A bulky, strong base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate by deprotonating the less sterically hindered α-proton. researchgate.net Weaker bases and higher temperatures would favor the formation of the more stable, substituted thermodynamic enolate.
Once formed, the enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds at the α-position. rsc.org
Umpolung Chemistry: The normal reactivity of the carbonyl carbon is electrophilic. Umpolung, or polarity inversion, reverses this reactivity. While there are no specific examples for this compound, conceptually, this could be achieved by converting the carbonyl group into a species where the original carbonyl carbon acts as a nucleophile.
The enolate of this compound can participate in condensation reactions, such as the aldol (B89426) condensation, with an aldehyde or another ketone. acs.org An intramolecular aldol condensation could also be envisioned if a suitable electrophilic center is present elsewhere in the molecule.
Furthermore, the ketone can react with amines to form imines or enamines, depending on whether a primary or secondary amine is used, respectively. These reactions typically require acid catalysis.
Table 2: Potential Condensation Reactions and Derivatives
| Reactant | Reaction Type | Potential Product |
| Benzaldehyde | Aldol Condensation | 2-(Hydroxy(phenyl)methyl)-5-methylidenecyclononan-1-one |
| Pyrrolidine | Enamine Formation | 5-Methylidene-1-(pyrrolidin-1-yl)cyclonon-1-ene |
| Hydroxylamine (B1172632) | Imine (Oxime) Formation | This compound oxime |
Reactivity of the Exocyclic Double Bond
The exocyclic methylene group is an alkene and as such, is electron-rich and reactive towards electrophiles. Its conjugation with the carbonyl group, forming an α,β-unsaturated system, delocalizes the electron density and influences its reactivity. wikipedia.org This conjugation makes the β-carbon (the methylene carbon) susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition. pressbooks.pub
The double bond will undergo electrophilic addition reactions. For instance, the addition of a hydrogen halide (HX) would proceed through a carbocation intermediate. wikipedia.org According to Markovnikov's rule, the hydrogen would add to the carbon with more hydrogen atoms, but the stability of the resulting carbocation is the determining factor.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) would lead to the formation of a dihalo derivative. The reaction proceeds through a cyclic halonium ion intermediate.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond. nist.gov Treatment with a borane (B79455) reagent followed by oxidation would yield an alcohol where the hydroxyl group is attached to the less substituted carbon. nist.gov
Table 3: Electrophilic Addition Reactions at the Exocyclic Double Bond
| Reagent | Reaction Type | Potential Product |
| HBr | Hydrohalogenation | 5-(Bromomethyl)-5-methylcyclononan-1-one |
| Br₂ | Halogenation | 5-(Dibromomethyl)-5-methylcyclononan-1-one |
| 1. BH₃, 2. H₂O₂, NaOH | Hydroboration-Oxidation | 5-(Hydroxymethyl)-5-methylcyclononan-1-one |
The exocyclic double bond can act as a dienophile in Diels-Alder reactions or as a participant in other cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction): As a dienophile, the exocyclic double bond of this compound can react with a conjugated diene to form a spirocyclic six-membered ring. The reactivity of the dienophile is enhanced by the electron-withdrawing effect of the conjugated carbonyl group.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with another alkene could potentially form a spirocyclic cyclobutane (B1203170) ring.
Table 4: Potential Cycloaddition Reactions
| Reaction Type | Reactant | Potential Product |
| Diels-Alder [4+2] | 1,3-Butadiene | Spiro[cyclononane-5,7'-bicyclo[4.2.0]octan]-1-one derivative |
| [2+2] Photocycloaddition | Ethylene | Spiro[cyclobutane-1,5'-cyclononan]-1'-one derivative |
Oxidation Reactions (e.g., Ozonolysis, Epoxidation)
The exocyclic double bond in this compound is susceptible to various oxidation reactions, including ozonolysis and epoxidation. These reactions are fundamental in synthetic organic chemistry for the transformation of alkenes into other functional groups.
Ozonolysis: The reaction of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), is expected to cleave the exocyclic double bond, yielding two carbonyl compounds. libretexts.org This oxidative cleavage would result in the formation of cyclononane-1,5-dione. The mechanism proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). libretexts.org The subsequent reductive workup cleaves this ozonide to give the dicarbonyl product. libretexts.org
Epoxidation: The exocyclic double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the electrophilic addition of an oxygen atom across the double bond. The resulting product would be 5,10-epoxy-5-methylcyclononan-1-one. The reactivity of the double bond towards epoxidation can be influenced by the electron-withdrawing nature of the adjacent carbonyl group.
| Oxidation Reaction | Reagents | Expected Major Product |
| Ozonolysis | 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S | Cyclononane-1,5-dione |
| Epoxidation | m-CPBA, CH₂Cl₂ | 5,10-Epoxy-5-methylcyclononan-1-one |
Hydrogenation and Selective Reduction Pathways
The hydrogenation of this compound can proceed via different pathways, depending on the catalyst and reaction conditions, leading to the selective reduction of either the carbon-carbon double bond or the carbonyl group, or both.
Selective Hydrogenation of the Alkene: The selective reduction of the exocyclic double bond to yield 5-methylcyclononan-1-one is a common transformation for α,β-unsaturated ketones. This can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net The chemoselectivity for the hydrogenation of the C=C bond over the C=O bond is often high with such catalysts. researchgate.net
Reduction of the Ketone: The selective reduction of the carbonyl group to a hydroxyl group, while leaving the exocyclic double bond intact, is more challenging. This can be accomplished using specific reducing agents like sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (Luche reduction). This method is known for its ability to selectively reduce ketones in the presence of alkenes.
Complete Reduction: The reduction of both the double bond and the carbonyl group to yield 5-methylcyclononan-1-ol can be achieved using more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), or by catalytic hydrogenation under more forcing conditions (e.g., higher pressure and temperature).
| Reduction Type | Reagents/Catalyst | Expected Major Product |
| Alkene Hydrogenation | H₂, Pd/C | 5-Methylcyclononan-1-one |
| Ketone Reduction | NaBH₄, CeCl₃ | 5-Methylidenecyclononan-1-ol |
| Complete Reduction | LiAlH₄ or H₂, Raney Ni (high pressure/temp) | 5-Methylcyclononan-1-ol |
Interplay between Ketone and Exocyclic Alkene Reactivity: Chemo- and Regioselectivity
The presence of both a ketone and an exocyclic alkene in this compound leads to questions of chemo- and regioselectivity in various reactions. As an α,β-unsaturated ketone, the molecule can undergo both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (to the β-carbon of the alkene). quimicaorganica.org
The choice between these two pathways is influenced by the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl carbon. quimicaorganica.org In contrast, softer nucleophiles, like Gilman cuprates (organocuprates), preferentially undergo 1,4-conjugate addition to the exocyclic double bond. quimicaorganica.org This selectivity is a cornerstone of synthetic strategy, allowing for the targeted modification of either the carbonyl or the alkene functionality.
Elucidation of Reaction Mechanisms and Identification of Intermediates
The mechanisms of the reactions of this compound are generally understood by analogy to other α,β-unsaturated ketones.
In ozonolysis , the key intermediates are the primary ozonide (molozonide) and the secondary ozonide. libretexts.org The reaction proceeds via a [3+2] cycloaddition of ozone to the alkene, followed by a retro-[3+2] cycloaddition to form a carbonyl oxide and a carbonyl compound, which then recombine in another [3+2] cycloaddition to form the secondary ozonide. libretexts.org
For catalytic hydrogenation , the mechanism involves the adsorption of the alkene onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms. The stereochemistry of the addition is typically syn.
In conjugate additions , the reaction is initiated by the nucleophilic attack at the β-carbon, leading to the formation of an enolate intermediate. This enolate is then protonated, usually during workup, to give the final product. The stability of this enolate intermediate is a key driving force for the 1,4-addition pathway.
The study of these mechanisms often involves spectroscopic techniques to detect transient intermediates and kinetic studies to understand the factors influencing reaction rates and selectivity. While specific mechanistic studies on this compound are not widely reported, the established principles of organic reaction mechanisms provide a solid framework for predicting its chemical behavior.
Computational and Theoretical Chemistry of 5 Methylidenecyclononan 1 One
Conformational Landscape Analysis and Ring Flexibility in Cyclononane (B1620106) Derivatives
The nine-membered ring of cyclononane derivatives presents a complex conformational landscape. Unlike smaller, more rigid rings, cyclononanes possess significant flexibility, leading to a multitude of low-energy conformations. A comprehensive conformational search, typically employing molecular mechanics methods such as MM3 or MMFF, would be the initial step in analyzing 5-Methylidenecyclononan-1-one. This would be followed by geometry optimizations of the identified conformers using more accurate methods like Density Functional Theory (DFT) to determine their relative energies and populations at thermal equilibrium. The introduction of a ketone and an exocyclic methylene (B1212753) group is expected to impose significant constraints on the ring's flexibility, reducing the number of accessible conformations compared to unsubstituted cyclononane.
Strain Energy Calculations and Stabilization Effects of the Exocyclic Double Bond
The stability of this compound is intrinsically linked to its ring strain, which is a combination of angle strain, torsional strain, and transannular interactions. The exocyclic double bond introduces sp² hybridized carbons, which prefer a planar geometry, potentially increasing angle strain within the nine-membered ring that favors more puckered structures. Conversely, the double bond can alleviate some torsional strain by altering the substitution pattern on the adjacent carbons.
Computational methods, particularly DFT, would be employed to calculate the total strain energy of the most stable conformer. This is typically achieved by comparing the heat of formation of the molecule with a strain-free reference compound using an appropriate isodesmic or homodesmotic reaction scheme. The stabilizing or destabilizing effect of the exocyclic double bond would be quantified by comparing the strain energy of this compound with that of cyclononanone (B1595960) and methylcyclononane.
Table 1: Hypothetical Strain Energy Comparison (Note: This table is illustrative and not based on published data)
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Cyclononane | X |
| Cyclononanone | Y |
Quantum Chemical Studies of Electronic Structure and Bonding (e.g., MP2 calculations)
To gain a deeper understanding of the electronic nature of this compound, high-level quantum chemical calculations would be necessary. Methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) provide a more accurate description of electron correlation effects compared to standard DFT functionals. These calculations would yield valuable information on bond lengths, bond angles, and dihedral angles. Furthermore, analyses like Natural Bond Orbital (NBO) theory would be used to investigate orbital interactions, charge distribution, and the nature of the chemical bonds, particularly the conjugation between the carbonyl group and the exocyclic double bond.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies. The accuracy of these predictions is highly dependent on the chosen level of theory and the inclusion of solvent effects. The calculated spectra would then be compared with experimentally obtained data, if available, to validate the computed structures and provide a more detailed assignment of the spectral signals.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: This table is illustrative and not based on published data)
| Spectroscopic Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR (C=O) | 200-210 ppm | - |
| ¹³C NMR (C=CH₂) | 140-150 ppm | - |
| ¹H NMR (=CH₂) | 4.5-5.5 ppm | - |
| IR (C=O stretch) | 1690-1710 cm⁻¹ | - |
Computational Modeling of Reaction Pathways and Transition States
The reactivity of this compound could be explored by computationally modeling various chemical reactions. For instance, the susceptibility of the exocyclic double bond to electrophilic addition or the carbonyl group to nucleophilic attack could be investigated. By locating the transition state structures for these potential reactions and calculating the activation energies, computational models can predict the most likely reaction pathways and the regioselectivity of the products. These theoretical predictions would provide valuable insights for synthetic chemists looking to utilize this compound as a building block in organic synthesis.
Derivatization and Synthetic Applications of 5 Methylidenecyclononan 1 One
Transformations of the Ketone Functionality to Other Carbonyl Derivatives
The ketone group at the C1 position is a prime site for a variety of chemical transformations to generate other carbonyl-containing and related derivatives. These reactions are fundamental in organic synthesis for altering the electronic and steric properties of the molecule.
Formation of Imines and Oximes: The ketone can react with primary amines or hydroxylamine (B1172632) to form the corresponding imines and oximes. This conversion replaces the carbonyl oxygen with a nitrogen atom, which can be further functionalized.
Wittig and Horner-Wadsworth-Emmons Reactions: These classic olefination reactions provide a powerful method for converting the carbonyl group into a new carbon-carbon double bond. By choosing the appropriate phosphorus ylide or phosphonate (B1237965) ester, a variety of substituents can be introduced at this position, extending the carbon skeleton.
Baeyer-Villiger Oxidation: This reaction transforms the cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. For 5-Methylidenecyclononan-1-one, this would result in a ten-membered ring lactone, significantly altering the molecular architecture and providing a gateway to polymers or macrocyclic compounds.
Reductive Amination: The ketone can be converted into an amine through a one-pot reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent. This introduces a basic nitrogenous group, which is a key functional group in many complex molecules.
Table 1: Potential Transformations of the Ketone Group
| Reaction Type | Reagents | Product Class |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
| Wittig Reaction | Phosphonium (B103445) Ylide (Ph₃P=CHR) | Alkene |
| Baeyer-Villiger Oxidation | Peroxy Acid (e.g., m-CPBA) | Lactone |
| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Amine |
Functionalization of the Exocyclic Double Bond
The exocyclic methylene (B1212753) group at the C5 position is a site of unsaturation that is susceptible to a range of addition reactions. These transformations allow for the introduction of new functional groups onto the cyclononane (B1620106) ring.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the double bond into an epoxide. This three-membered ring is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functionalities.
Dihydroxylation: The alkene can be converted into a vicinal diol (two adjacent hydroxyl groups) using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). This adds polarity and hydrogen-bonding capability to the molecule.
Hydroboration-Oxidation: This two-step procedure allows for the anti-Markovnikov addition of water across the double bond, resulting in the formation of a primary alcohol. This reaction would yield (5-(hydroxymethyl)cyclononan-1-one), adding a versatile hydroxyl group at the terminus of the side chain.
Halogenation: The addition of elemental halogens (e.g., Br₂, Cl₂) across the double bond would yield a dihalo-substituted cyclononane derivative. These halides can then serve as leaving groups for subsequent nucleophilic substitution reactions.
Table 2: Potential Functionalization of the Exocyclic Double Bond
| Reaction Type | Reagents | Resulting Functional Group |
| Epoxidation | Peroxy Acid (e.g., m-CPBA) | Epoxide |
| Dihydroxylation | Osmium Tetroxide (OsO₄), NMO | Vicinal Diol |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol |
| Bromination | Bromine (Br₂) | Vicinal Dibromide |
Utilization as a Building Block in Complex Molecule Synthesis
The bifunctional nature of this compound makes it a potentially valuable building block for the synthesis of more complex molecular architectures. The nine-membered ring provides a unique conformational scaffold that can be exploited in total synthesis.
The functional groups can be manipulated sequentially to build complexity. For instance, the exocyclic double bond could be used in a ring-closing metathesis (RCM) reaction with another tethered alkene to create a bicyclic system. Alternatively, transannular reactions, which are characteristic of medium-sized rings like cyclononanes, could be induced. These reactions involve bond formation across the ring and can lead to the rapid construction of intricate polycyclic frameworks that would be challenging to assemble through other methods.
Development of Libraries of Analogs for Structure-Activity Relationship Studies (Excluding Biological Activity Data)
The systematic derivatization of this compound is an ideal strategy for creating a library of analogs for structure-activity relationship (SAR) studies. By independently modifying the ketone and the exocyclic double bond, chemists can explore how changes in specific regions of the molecule affect its physicochemical properties.
For an SAR library, a matrix of products can be envisioned. A set of derivatives could be created by reacting the parent ketone with a variety of amines (to produce different imines) or Wittig reagents. A second set could be generated by performing different addition reactions on the double bond. A third, more complex set would involve combinations of these transformations. For example, the exocyclic double bond could first be epoxidized, and the resulting product could then undergo a Wittig reaction at the ketone position. This combinatorial approach allows for the efficient generation of a diverse set of molecules from a single starting scaffold, which is crucial for exploring chemical space in a systematic manner.
Conclusion and Future Research Directions
Summary of Key Synthetic Achievements and Reactivity Insights
While specific, documented syntheses of 5-methylidenecyclononan-1-one are not extensively reported in readily accessible literature, the construction of its core structure can be approached through established methodologies for medium-sized rings. Key achievements in the broader field provide a blueprint for potential synthetic strategies.
Synthetic Approaches:
Ring-closing metathesis (RCM) stands out as a powerful tool for the formation of medium-sized rings. nih.govnih.gov The synthesis of the requisite diene precursor for this compound could be envisioned, which upon treatment with a suitable ruthenium or molybdenum catalyst, would undergo intramolecular cyclization. However, the efficiency of RCM in forming nine-membered rings can be variable and highly dependent on the substrate and catalyst system. nih.gov
Another viable strategy involves ring expansion reactions. These methods, which can be driven by the relief of ring strain or the formation of stable aromatic products, offer an alternative to direct cyclization. nih.gov For instance, a smaller, more readily accessible cyclic ketone could be subjected to a carefully designed sequence of reactions to insert the necessary carbon atoms and install the exocyclic methylene (B1212753) group.
Intramolecular Wittig reactions or Horner-Wadsworth-Emmons reactions represent a classical yet effective method for the formation of carbon-carbon double bonds within a cyclic framework. clockss.orgmcmaster.ca A suitably functionalized keto-phosphonium ylide or keto-phosphonate could, upon intramolecular reaction, yield the target exocyclic methylene ketone. The success of this approach hinges on the ability to favor the intramolecular pathway over competing intermolecular reactions.
Reactivity Insights:
The reactivity of this compound is dictated by the interplay of its two key functional groups: the ketone and the exocyclic methylene. The ketone carbonyl group is an electrophilic center, susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comyoutube.comyoutube.com These reactions would lead to the formation of tertiary alcohols, which could serve as intermediates for further functionalization.
The exocyclic methylene group, an alkene, provides a handle for a variety of addition reactions. It can participate in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct more complex polycyclic systems. ucc.ie Furthermore, the double bond can undergo hydrogenation, halogenation, or epoxidation, offering pathways to a diverse array of derivatives.
Remaining Challenges in the Chemistry of this compound
The primary challenge in the chemistry of this compound lies in its efficient and stereoselective synthesis. The inherent difficulties of forming nine-membered rings, including high entropic barriers and transannular strain, often lead to low yields and the formation of undesired side products. nih.gov Overcoming these hurdles requires the development of highly effective and selective catalysts and reaction conditions.
Another significant challenge is the control of stereochemistry. For substituted derivatives of this compound, the conformational flexibility of the nine-membered ring makes it difficult to control the spatial arrangement of substituents. This is a critical issue in the synthesis of biologically active molecules where specific stereoisomers are often required.
The reactivity of the molecule also presents challenges. The presence of two reactive sites, the ketone and the exocyclic double bond, can lead to issues with chemoselectivity. Developing reaction conditions that allow for the selective transformation of one functional group in the presence of the other is a key objective.
Emerging Methodologies for Medium-Ring Exocyclic Ketones
Recent advances in synthetic methodology offer promising solutions to the challenges associated with the synthesis of medium-ring exocyclic ketones.
Cascade Reactions: Cyclization/ring expansion (CRE) cascade reactions are emerging as a powerful strategy. whiterose.ac.uk These methods avoid the direct, entropically disfavored formation of a large ring by proceeding through a series of kinetically favorable smaller ring intermediates. This approach has the potential to provide efficient access to a wide range of functionalized medium-sized rings.
Radical Cyclizations: Radical-mediated reactions are also gaining prominence for the construction of challenging ring systems. nih.govharvard.edu Samarium diiodide (SmI2) promoted radical cyclizations, for example, have been successfully employed in the synthesis of cyclooctanols from seven-membered lactones, demonstrating the potential of radical pathways to overcome the challenges of medium-ring formation. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has opened up new avenues for ring expansion reactions, driven by the generation of radical intermediates under mild conditions. mdpi.com This approach offers a powerful tool for the synthesis of complex cyclic structures.
Potential for Further Exploration in Organic Synthesis and Chemical Methodology Development
The chemistry of this compound and related medium-ring exocyclic ketones holds significant potential for future exploration. The development of novel and efficient synthetic routes to these compounds would not only provide access to new molecular scaffolds for drug discovery and materials science but also drive the advancement of synthetic methodology.
Further investigation into the reactivity of these molecules could uncover new and interesting chemical transformations. The unique conformational properties of the nine-membered ring could lead to unexpected stereochemical outcomes in reactions, providing a fertile ground for fundamental studies in physical organic chemistry.
Ultimately, the challenges posed by the synthesis and manipulation of this compound serve as a catalyst for innovation in organic chemistry. The pursuit of solutions to these challenges will undoubtedly lead to the discovery of new reactions, catalysts, and synthetic strategies with broad applications across the chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
